An In-Depth Technical Guide to 2-Methyl-8-quinolinyl 2-iodobenzoate: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-Methyl-8-quinolinyl 2-iodobenzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-8-quinolinyl 2-iodobenzoate is a chemical compound of interest in organic synthesis, likely serving as a key intermediate in the construction of more complex molecular architectures. Its structure, which combines a 2-methyl-8-hydroxyquinoline scaffold with a 2-iodobenzoate moiety, suggests a range of potential applications, from medicinal chemistry to materials science. The quinoline portion is a well-known privileged structure in drug discovery, appearing in numerous therapeutic agents. The 2-iodobenzoate group, on the other hand, provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
This technical guide provides a comprehensive overview of 2-Methyl-8-quinolinyl 2-iodobenzoate, including a proposed synthetic route, detailed characterization, and a discussion of its potential utility in research and development. While this specific ester is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.
Chemical Structure and Properties
2-Methyl-8-quinolinyl 2-iodobenzoate, with the CAS Number 352444-58-7, possesses a molecular formula of C₁₇H₁₂INO₂ and a molecular weight of 389.19 g/mol .[1] The molecule's structure is characterized by the ester linkage between the hydroxyl group of 8-hydroxy-2-methylquinoline and the carboxyl group of 2-iodobenzoic acid.
Below is a summary of the key physicochemical properties of the constituent parts of 2-Methyl-8-quinolinyl 2-iodobenzoate, which can be used to infer the properties of the final compound.
| Property | 8-hydroxy-2-methylquinoline | 2-Iodobenzoic Acid | 2-Methyl-8-quinolinyl 2-iodobenzoate (Predicted) |
| Molecular Formula | C₁₀H₉NO | C₇H₅IO₂ | C₁₇H₁₂INO₂ |
| Molecular Weight | 159.19 g/mol | 248.02 g/mol | 389.19 g/mol |
| Appearance | Light yellow to beige crystalline powder | White to off-white crystalline powder | Off-white to light yellow solid |
| Melting Point | 72-74 °C | 162 °C | Likely in the range of 100-150 °C |
| Solubility | Soluble in ethanol, ether, chloroform, and benzene | Slightly soluble in cold water; soluble in hot water, ethanol, and ether | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) |
Synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate
The most direct and logical synthetic route to 2-Methyl-8-quinolinyl 2-iodobenzoate is the esterification of 8-hydroxy-2-methylquinoline with an activated form of 2-iodobenzoic acid, such as 2-iodobenzoyl chloride. This is a standard method for forming esters from phenols and acyl chlorides.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Methyl-8-quinolinyl 2-iodobenzoate.
Experimental Protocol
Step 1: Preparation of 2-Iodobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).
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Add thionyl chloride (2.0-3.0 eq) in a fume hood.
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Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-iodobenzoyl chloride is often used in the next step without further purification.
Step 2: Esterification
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In a separate round-bottom flask, dissolve 8-hydroxy-2-methylquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, such as pyridine or triethylamine (1.2-1.5 eq), to the solution and cool the mixture in an ice bath (0 °C).
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Slowly add a solution of 2-iodobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled mixture with stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion of the reaction, quench the mixture with water.
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Separate the organic layer. If DCM was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If THF was used, perform an extraction with a suitable organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-Methyl-8-quinolinyl 2-iodobenzoate.
Structural Elucidation and Characterization
The structure of the synthesized 2-Methyl-8-quinolinyl 2-iodobenzoate can be confirmed using a combination of spectroscopic techniques. Below are the predicted key features for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the quinoline and the iodobenzoate rings, typically in the range of 7.0-8.5 ppm. The methyl group on the quinoline ring should appear as a singlet at around 2.5-2.7 ppm.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon at approximately 165-170 ppm. The carbon bearing the iodine atom is expected to be in the range of 90-100 ppm. The remaining aromatic and methyl carbons will appear at their expected chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. For a related compound, quinolin-8-yl 4-iodobenzoate, a characteristic C=O stretching frequency is observed at approximately 1740 cm⁻¹.[2] Similar characteristic peaks are expected for 2-Methyl-8-quinolinyl 2-iodobenzoate:
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~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ester group.
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~1200-1250 cm⁻¹: A strong C-O stretching band of the ester.
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~1400-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 389, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation patterns would involve the cleavage of the ester bond, leading to fragments corresponding to the 2-methyl-8-quinolinyl cation and the 2-iodobenzoyl cation.
Potential Applications
The chemical structure of 2-Methyl-8-quinolinyl 2-iodobenzoate suggests its utility as a versatile building block in organic synthesis.
Cross-Coupling Reactions
The presence of an aryl iodide makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
The ability to participate in these reactions allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Precursor to Biologically Active Molecules
The 8-hydroxyquinoline scaffold is a known metal chelator and is present in several compounds with antimicrobial, anticancer, and neuroprotective properties.[3][4] By using 2-Methyl-8-quinolinyl 2-iodobenzoate as an intermediate, novel derivatives can be synthesized and screened for a variety of biological activities.
Conclusion
2-Methyl-8-quinolinyl 2-iodobenzoate is a molecule with significant potential as a synthetic intermediate. While detailed experimental data for this specific compound is not widely available, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The combination of a biologically relevant quinoline core and a reactive iodinated aromatic ring makes it a valuable tool for researchers in drug discovery and materials science, enabling the exploration of novel chemical space.
References
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Chen, Y. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369-14381. Available from: [Link]
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SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
